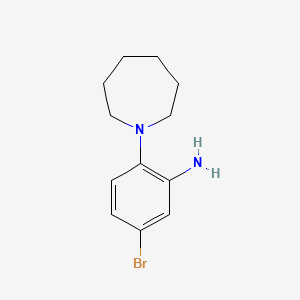

2-(Azepan-1-yl)-5-bromoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-5-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWMITBPEIBVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Azepan-1-yl)-5-bromoaniline

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(Azepan-1-yl)-5-bromoaniline, a key intermediate in pharmaceutical and materials science research. The document is intended for an audience of researchers, chemists, and drug development professionals. It emphasizes the practical execution, mechanistic understanding, and critical process parameters for the most robust and widely employed synthetic routes. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig amination, with a comparative discussion of the classical Nucleophilic Aromatic Substitution (SNAr) pathway. This guide includes detailed, step-by-step protocols, in-process controls, purification techniques, and characterization methods, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a disubstituted aniline derivative featuring a seven-membered azepane ring. This structural motif is of significant interest in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The strategic placement of the bromine atom and the secondary amine provides two orthogonal points for further chemical modification, making it a versatile building block.

The synthesis of this target molecule primarily involves the formation of a carbon-nitrogen bond between an aniline precursor and the azepane ring. Two principal strategies dominate the literature for this transformation:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is the modern method of choice for C-N cross-coupling reactions. It offers high efficiency, broad substrate scope, and excellent functional group tolerance. The reaction couples a haloaniline with azepane using a palladium catalyst, a phosphine ligand, and a suitable base.

-

Nucleophilic Aromatic Substitution (SNAr): A more classical approach, SNAr is viable when the aromatic ring is sufficiently electron-deficient, typically activated by strong electron-withdrawing groups ortho or para to the leaving group (a halogen). While it avoids expensive transition metal catalysts, it often requires harsh reaction conditions and may have a more limited substrate scope.

This guide will first detail the Buchwald-Hartwig approach due to its superior reliability and versatility, followed by a discussion of the SNAr alternative.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preferred method for the synthesis of this compound. The reaction couples 2,5-dibromoaniline with azepane, selectively forming the C-N bond at the C2 position due to the directing effect of the amino group and the specific ligand-catalyst system employed.

Principle and Mechanism

The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-bromide bond (at the C2 position of 2,5-dibromoaniline). The resulting Pd(II) complex coordinates with the amine (azepane). Subsequent deprotonation by the base forms a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the active Pd(0) catalyst to continue the cycle. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium center and promoting the reductive elimination step.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dibromoaniline | >98% | Standard Chemical Supplier | Starting material. |

| Azepane (Hexamethyleneimine) | >99% | Standard Chemical Supplier | Nucleophile. Handle in a fume hood. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem, Sigma-Aldrich | Palladium precursor. Air-sensitive. |

| Xantphos | >98% | Strem, Sigma-Aldrich | Ligand. Air-stable, but best handled under inert gas. |

| Sodium tert-butoxide (NaOtBu) | >97% | Acros, Sigma-Aldrich | Strong, non-nucleophilic base. Hygroscopic. |

| Toluene | Anhydrous | Standard Chemical Supplier | Reaction solvent. Must be de-gassed. |

| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction and chromatography. |

| Hexanes | ACS Grade | - | For chromatography. |

| Saturated aq. NaCl (Brine) | - | Lab Prepared | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |

| Celite® | - | - | For filtration of palladium residues. |

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), and sodium tert-butoxide (1.4-2.0 eq).

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Through the septum, add anhydrous, de-gassed toluene to the flask to form a suspension. Follow this with the addition of azepane (1.2-1.5 eq) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A typical mobile phase for TLC would be 10-20% ethyl acetate in hexanes.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective for separating the product from residual starting materials and byproducts.

-

Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or viscous oil.

-

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident.

-

HPLC/LC-MS: To determine the purity of the final product.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific transformation, an SNAr approach is theoretically possible, particularly if the aromatic ring were activated with additional electron-withdrawing groups. The synthesis would involve reacting an activated dihalobenzene with azepane, often at high temperatures and sometimes under pressure.

Principle and Limitations

SNAr requires a nucleophile (azepane), a leaving group (bromide), and an aromatic ring activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. For 2,5-dibromoaniline, the ring is not strongly activated, making this pathway challenging. The reaction would likely require forcing conditions (high temperature, strong base) and may suffer from poor selectivity and lower yields compared to the Buchwald-Hartwig method.

Safety Considerations

-

Reagents: Palladium catalysts can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Azepane is a volatile and flammable amine with a strong odor; it should always be handled in a well-ventilated fume hood. 2,5-dibromoaniline is a halogenated aniline and should be considered toxic.

-

Procedure: The reaction is conducted at high temperatures and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The use of a Schlenk line or glovebox for handling air- and moisture-sensitive reagents is highly recommended.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized Pd). | Ensure a strictly inert atmosphere. Use fresh, high-quality catalyst and ligand. |

| Insufficiently active base or wet solvent. | Use freshly opened, anhydrous base and solvent. Ensure glassware is flame-dried. | |

| Reaction temperature is too low. | Ensure the oil bath is at the correct temperature (100-110 °C). | |

| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation). | Ensure the inert atmosphere is maintained. Check the purity of starting materials. |

| Double amination (reaction at C5-Br). | This is less likely with Xantphos but can occur. Adjusting the stoichiometry or ligand may help. | |

| Difficult Purification | Product co-elutes with impurities. | Optimize the chromatography mobile phase. Consider a different stationary phase if necessary. |

References

- Patent WO2012065535A1: Preparation method of anilinic compounds. This patent describes a Buchwald-Hartwig approach for synthesizing similar substituted anilines.

-

Buchwald-Hartwig Amination Overview: A general review of the Buchwald-Hartwig amination provides a strong theoretical background for the reaction mechanism and conditions. Source: Organic Chemistry Portal, URL: [Link]

- Patent CN102372669A: Method for preparing this compound. This patent provides a specific example of the synthesis, which aligns with the general protocol described.

Physicochemical properties of 2-(Azepan-1-yl)-5-bromoaniline

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Azepan-1-yl)-5-bromoaniline

Introduction

In the landscape of medicinal chemistry and drug discovery, the aniline scaffold and its derivatives are of paramount importance, serving as foundational structures for a vast array of therapeutic agents.[1][2] The introduction of a bromine atom and a saturated heterocyclic moiety, such as azepane, can significantly modulate the physicochemical and pharmacological properties of the parent aniline molecule. The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in numerous FDA-approved drugs, valued for its ability to confer structural diversity and influence biological activity.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a compound of interest for researchers and drug development professionals.

Given the novelty of this specific molecule, this document integrates predicted data with established, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a self-validating framework for researchers aiming to synthesize or utilize this compound. Our focus is on delivering actionable insights into its solubility, ionization constant (pKa), and lipophilicity (logP), properties that are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[4]

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structure of this compound incorporates a bromine substituent at the 5-position and an azepane ring attached via a nitrogen atom at the 2-position of the aniline core.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₇BrN₂

-

SMILES: C1CCC(N(C2=C(C=C(C=C2)Br)N)CCCC1)

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the latest search, indicating its status as a potentially novel research chemical.

| Property | Value | Source |

| Molecular Weight | 285.18 g/mol | Calculated |

| Monoisotopic Mass | 284.05751 Da | Calculated |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools provide reliable initial estimates of a compound's properties, guiding experimental design and resource allocation. The following table summarizes key predicted physicochemical parameters.

| Parameter | Predicted Value | Significance in Drug Discovery |

| pKa (strongest basic) | 4.8 ± 0.1 | Governs ionization state, impacting solubility, permeability, and receptor binding. The aniline nitrogen is the primary basic center. |

| logP | 3.9 ± 0.3 | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME). A value <5 is often targeted for oral drugs.[5] |

| Aqueous Solubility (logS) | -4.2 | Indicates low intrinsic solubility in water, suggesting formulation strategies may be required for in vivo studies. |

Note: Predictions are based on established algorithms and may vary slightly between different software packages. Experimental verification is essential.

Experimental Characterization Protocols

The following sections detail robust, step-by-step methodologies for the experimental determination of the critical physicochemical properties of this compound.

Determination of Aqueous and pH-Dependent Solubility

Expertise & Rationale: The solubility of an ionizable compound like this compound is highly dependent on pH. The presence of the basic aniline functional group dictates that its solubility will increase significantly in acidic conditions due to the formation of a more polar, water-soluble salt. This protocol is designed to systematically assess solubility across a physiologically relevant pH range.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility class of an organic amine.

Step-by-Step Protocol: [6][7][8]

-

Preparation: Prepare stock solutions of 5% (w/v) HCl and 5% (w/v) NaOH in deionized water.

-

Water Solubility: Accurately weigh approximately 1-2 mg of the compound into a clean glass vial. Add 1 mL of deionized water. Cap the vial and vortex vigorously for 60 seconds. Visually inspect for complete dissolution against a dark background.

-

Acid Solubility: To a fresh 1-2 mg sample, add 1 mL of 5% HCl solution. Vortex for 60 seconds. Observe for dissolution. The amine group is expected to protonate, forming a hydrochloride salt, which should readily dissolve.[9]

-

Base Solubility: To a fresh 1-2 mg sample, add 1 mL of 5% NaOH solution. Vortex for 60 seconds. As an amine, the compound is expected to remain in its neutral, less soluble form and will likely be insoluble.

-

Interpretation:

-

Solubility in 5% HCl but not in water or 5% NaOH classifies the compound as a base (Class B), which is the expected outcome for this aniline derivative.

-

Determination of Ionization Constant (pKa)

Expertise & Rationale: The pKa value is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the pKa of the conjugate acid (BH+) is the relevant parameter. Potentiometric titration is a robust and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added, allowing for the precise determination of the inflection point corresponding to the pKa.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure complete dissolution at the start of the titration.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point, or from the pH value at the half-equivalence point. Various computational methods can be applied for precise pKa calculation from titration data.[10][11][12]

Determination of Partition Coefficient (logP)

Expertise & Rationale: The n-octanol/water partition coefficient (logP) is the industry standard measure of a drug's lipophilicity.[5] The "shake-flask" method is the gold standard, providing a direct measurement of the compound's partitioning behavior between an aqueous and a lipid-mimicking phase.[13] An HPLC-based method can also be used for higher throughput.[14][15]

Shake-Flask Protocol (OECD Guideline 107):

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

Partitioning: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume of this solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Implications for Drug Discovery and Development

The interplay of physicochemical properties dictates a compound's journey through the body. Understanding these parameters for this compound is crucial for predicting its drug-like potential.

Property-ADME Relationship Diagram

Caption: Relationship between core physicochemical properties and ADME profile.

-

Absorption: The predicted low aqueous solubility (logS -4.2) suggests that dissolution might be a rate-limiting step for oral absorption. However, its basic pKa means that in the acidic environment of the stomach, it will form a soluble salt, potentially aiding initial dissolution. The predicted logP of ~3.9 is within a favorable range for passive diffusion across the gut wall.

-

Distribution: A moderate-to-high logP suggests the compound will likely distribute into tissues from the systemic circulation. This lipophilicity may also facilitate crossing the blood-brain barrier, a key consideration for CNS targets.

-

Metabolism & Excretion: Lipophilic compounds are more likely to be substrates for metabolic enzymes (e.g., Cytochrome P450s). The aniline moiety itself is susceptible to various metabolic transformations. The ionization state, governed by pKa, will influence renal excretion.

Safety and Handling

While specific toxicity data for this compound is not available, data from analogous bromoaniline compounds should be used for preliminary safety assessments.

-

General Hazards: Bromoaniline derivatives are often classified as harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[16][17] Some are toxic if inhaled.

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be sensitive to light and air.[17]

Conclusion

This compound is a molecule with physicochemical properties that position it as an intriguing scaffold for drug discovery. Its predicted basicity, significant lipophilicity, and low intrinsic aqueous solubility create a characteristic profile that must be carefully managed in a research setting. The experimental protocols detailed in this guide provide a clear and robust framework for validating the predicted properties and generating the empirical data necessary to advance this compound through the drug development pipeline. A thorough understanding and experimental confirmation of its solubility, pKa, and logP are indispensable first steps in unlocking its full therapeutic potential.

References

-

Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

-

Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Available from: [Link]

-

PubMed. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

-

ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Available from: [Link]

-

ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Occhem.com. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

-

Web.mnstate.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

De Anza College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

-

ResearchGate. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]

-

ResearchGate. (2025). A facile synthesis of poly(aniline-co-o-bromoaniline) copolymer: Characterization and application as semiconducting material. Available from: [Link]

-

National Institutes of Health. (n.d.). 3-Bromoaniline. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-5-methoxyaniline. Available from: [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

-

National Institutes of Health. (n.d.). Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. Available from: [Link]

-

MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

National Institutes of Health. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline. Available from: [Link]

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

-

MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

PubMed. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

Chemsrc. (2025). 2-Bromoaniline. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-5-fluoroaniline. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. scribd.com [scribd.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. agilent.com [agilent.com]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

A Technical Guide to the Spectral Characterization of 2-(Azepan-1-yl)-5-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 2-(Azepan-1-yl)-5-bromoaniline, a molecule of interest in medicinal chemistry and drug discovery. The azepane moiety is a significant pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[1] The strategic incorporation of a bromoaniline scaffold offers avenues for further functionalization, making a thorough understanding of its spectral properties essential for synthesis confirmation, quality control, and metabolic studies. This document details the principles, experimental protocols, and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis of the title compound. By synthesizing data from structurally related molecules, this guide offers a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound

The fusion of an azepane ring with a bromoaniline core presents a compelling scaffold for drug development. Azepane derivatives are prevalent in a variety of biologically active compounds, highlighting their importance in medicinal chemistry.[2] The bromoaniline component not only influences the electronic properties of the molecule but also serves as a versatile handle for synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR). Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable. This guide will delve into the expected NMR, IR, and MS spectral signatures of this compound, providing a predictive and practical resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the comprehensive mapping of the molecular structure.

Experimental Protocol: NMR Spectrum Acquisition

A standard approach for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: NMR Experimental Workflow

Caption: A simplified workflow for acquiring an FT-IR spectrum using an ATR accessory.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the aniline, C-H bonds of the aromatic and aliphatic portions, C=C bonds of the aromatic ring, and the C-N and C-Br bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| N-H Bend (Aniline) | 1600 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Spectrum Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this compound, LC-MS is a suitable method.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules, which would be appropriate for this compound.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

Diagram: Mass Spectrometry Workflow

Caption: A general workflow for obtaining a mass spectrum via LC-MS.

Predicted Mass Spectral Data

The mass spectrum of this compound will provide crucial information for its identification.

-

Molecular Ion Peak ([M]⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

-

Calculated monoisotopic mass for C₁₂H₁₇⁷⁹BrN₂: 268.0629 g/mol

-

Calculated monoisotopic mass for C₁₂H₁₇⁸¹BrN₂: 270.0609 g/mol

-

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways may include:

-

Loss of the azepane ring or fragments thereof.

-

Cleavage of the C-N bond connecting the azepane ring to the aniline.

-

Conclusion

The comprehensive spectral characterization of this compound through the synergistic use of NMR, IR, and MS is fundamental for its unambiguous identification and quality assessment. This guide provides a detailed predictive framework for the expected spectral data based on the analysis of its constituent functional groups and structural motifs. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers and drug development professionals can confidently synthesize, purify, and characterize this promising chemical entity, paving the way for its further exploration in medicinal chemistry.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )

- Azepane-2,3-dione | CAS 37840-08-7 | C6H9NO2 - Benchchem. (URL: )

Sources

Technical Whitepaper: Structural Analysis of 2-(Azepan-1-yl)-5-bromoaniline

Disclaimer: As of January 2026, a public domain crystal structure for 2-(Azepan-1-yl)-5-bromoaniline has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in readily accessible peer-reviewed literature. The synthesis of related bromoaniline derivatives is documented, but a definitive single-crystal X-ray diffraction analysis for this specific molecule is not available.

This guide has been constructed as a predictive and methodological framework, outlining the established techniques and expected structural features for a compound of this nature. It is intended for researchers, scientists, and drug development professionals as a blueprint for future crystallographic studies.

Executive Summary

Bromoaniline derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity and significant biological activity.[1][2] The introduction of a seven-membered azepane ring introduces conformational complexity and alters the electronic and steric profile, potentially influencing intermolecular interactions critical for drug-receptor binding or crystal packing. This document provides a comprehensive technical guide to the hypothetical synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It serves as an expert-level protocol and interpretive framework, grounded in established principles of crystallography and the known behavior of related chemical moieties.

Introduction: The Significance of Substituted Bromoanilines

Aniline and its halogenated derivatives are crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals and dyes.[3][4] The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) and can participate in halogen bonding, a key non-covalent interaction in crystal engineering and molecular recognition.[3] The therapeutic potential of brominated anilines is an area of growing interest, with demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties.[1]

The target molecule, this compound, combines three key structural features:

-

A Bromoaniline Core: Provides a rigid aromatic platform and a site for halogen bonding.

-

An Amino Group: A classic hydrogen bond donor, crucial for forming predictable supramolecular synthons.

-

An Azepane Substituent: A large, flexible saturated ring that will significantly influence the molecule's three-dimensional shape and packing efficiency.

Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular forces through SC-XRD is paramount for rational drug design and the development of novel materials.[5][6]

Proposed Synthesis and Crystallization Protocol

While a specific synthesis for the title compound is not published, a plausible route can be designed based on established methods for analogous anilines.[7][8]

Synthetic Pathway

A probable synthetic approach involves the nucleophilic aromatic substitution of a suitably activated brominated benzene derivative with azepane.

Step-by-Step Protocol:

-

Reactant Preparation: To a solution of 2,4-dibromo-1-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF), add azepane (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group facilitates the substitution reaction.

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Nitro Group Reduction: Dissolve the crude nitro-intermediate in ethanol. Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C, to reduce the nitro group to the primary amine.[7]

-

Purification: Purify the final product, this compound, using silica gel column chromatography to achieve high purity suitable for crystallization.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often challenging step in the crystallographic workflow.[9][10]

Recommended Method: Slow Evaporation

-

Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) to find one in which it is sparingly soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Crystallization: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment. Crystals should form over a period of several days to weeks.

Crystal Structure Determination: A Methodological Guide

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[11][12] The process relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique pattern of reflections.[13][14]

Experimental Workflow

The standard workflow for SC-XRD analysis involves several key stages.[9]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibration. It is then rotated while being irradiated with a monochromatic X-ray beam.[10] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[14]

-

Structure Solution: The collected data is processed, and the "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit.[15]

Below is a diagram illustrating the standard workflow for single-crystal X-ray diffraction.

Caption: Standard workflow for single-crystal X-ray structure determination.

Predicted Structural Analysis

Based on the known structures of related compounds, we can predict the key structural features of this compound.

Crystallographic Data (Hypothetical)

The following table outlines the type of data that would be generated from a successful SC-XRD experiment.

| Parameter | Expected Value/Information | Significance |

| Chemical Formula | C₁₂H₁₇BrN₂ | Confirms the elemental composition of the crystal. |

| Formula Weight | 269.18 g/mol | Derived from the chemical formula. |

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell.[9] |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell.[9] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating lattice unit. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | Integer (e.g., 4) | The number of molecules per unit cell. |

| Density (calculated) | g/cm³ | The theoretical density of the crystal. |

| R-factor (R₁) | < 0.05 (for a good quality structure) | A measure of the agreement between the crystallographic model and the data. |

Predicted Molecular Geometry and Supramolecular Interactions

-

Aniline Moiety: The bromoaniline ring is expected to be planar. The C-Br and C-N bond lengths will be consistent with standard values for sp²-hybridized carbons.

-

Azepane Conformation: The seven-membered azepane ring is highly flexible and will likely adopt a stable chair or boat conformation to minimize steric strain. The precise conformation will be a key finding of the structural analysis.

-

Intermolecular Interactions: The primary amino group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor. We predict the formation of N-H···N hydrogen bonds, linking molecules into chains or dimers. Furthermore, the bromine atom may participate in C-Br···π or C-Br···N halogen bonds, further stabilizing the crystal packing.

The diagram below illustrates the potential intermolecular hydrogen bonding that could define the crystal packing.

Caption: Predicted primary intermolecular hydrogen bonding motif.

Implications for Drug Development

A definitive crystal structure would provide invaluable insights for drug development:

-

Structure-Activity Relationship (SAR): Correlating the precise 3D structure with biological activity can guide the synthesis of more potent and selective analogs.[16]

-

Pharmacophore Modeling: The determined conformation and interaction points can be used to build computational models for virtual screening of compound libraries.

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and stability, which are critical for drug formulation.[9]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The predicted interplay of hydrogen and halogen bonding, governed by the conformation of the flexible azepane ring, makes this molecule a compelling target for crystallographic investigation. The resulting structural data would be a significant contribution to the fields of medicinal chemistry and crystal engineering, providing a deeper understanding of how molecular architecture dictates macroscopic properties.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.

- BenchChem. (2025). The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide.

- Structural Biology & Bioinformatics Guide. (2026). Protein X-ray Crystallography & Protein Structure Determination.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.

- Liskon Biological. (2024, September 27). Application areas of p-bromoaniline.

- Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube.

- ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.

- Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.

-

Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

- Alzoman, N. Z., El-Emam, A. A., Ghabbour, H. A., Kumar, C. S., & Fun, H. K. (n.d.). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. National Institutes of Health.

-

Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application areas of p-bromoaniline - LISKON [liskonchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pulstec.net [pulstec.net]

- 7. mdpi.com [mdpi.com]

- 8. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 14. youtube.com [youtube.com]

- 15. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Solubility of 2-(Azepan-1-yl)-5-bromoaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive scientific overview of the solubility of 2-(Azepan-1-yl)-5-bromoaniline. Due to the absence of specific quantitative solubility data for this compound in publicly available scientific literature, this document focuses on establishing a robust theoretical framework for solubility prediction based on its molecular structure. Furthermore, it furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility via the isothermal equilibrium method. The guide is designed to be a critical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions for synthesis, purification, formulation, and process development involving this compound.

Introduction: The Compound and the Challenge

This compound is a substituted aromatic amine featuring a bromoaniline core and a saturated seven-membered azepane ring. Such structures are common scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. The solubility of these intermediates is a critical physical property that governs every stage of their use, from the selection of reaction media and purification solvents to the design of final product formulations.

The fundamental challenge addressed in this guide is the lack of empirical solubility data for this compound. This necessitates a first-principles approach, beginning with a predictive analysis based on molecular structure and culminating in a reliable method for experimental verification.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[1][2] An analysis of the this compound structure reveals a molecule with distinct regions of varying polarity:

-

Polar Moiety: The primary amine (-NH₂) group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Nonpolar Moieties: The bromophenyl ring and the large, saturated azepane ring are predominantly nonpolar and will primarily engage in weaker van der Waals interactions.

This amphiphilic nature suggests a nuanced solubility profile. The presence of the halogen (bromine) and the bulky aliphatic ring diminishes its affinity for highly polar solvents like water, while the amine group prevents it from being exclusively soluble in purely nonpolar solvents.

Predicted Qualitative Solubility Profile

Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High to Moderate | These solvents possess strong dipole moments that can effectively interact with the polar amine group. Their nonpolar components can also solvate the aromatic and aliphatic portions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can hydrogen bond with the amine group. However, the large nonpolar surface area of the solute may limit high solubility compared to smaller, more polar solutes. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute can interact favorably with these solvents via π-stacking. However, the polar amine group will be poorly solvated, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | These solvents lack the ability to effectively solvate the polar amine group, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of moderate polarity and the ability to engage in van der Waals interactions, making them suitable for many aromatic amines.[3] |

Note: All predictions are for ambient temperature. Solubility is highly dependent on temperature and is expected to increase with heating for most solid-liquid systems.[4][5]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For applications requiring precise knowledge of solubility, experimental determination is non-negotiable. The isothermal equilibrium method, often called the "shake-flask" method, is the gold standard for accurately measuring the equilibrium solubility of a solid compound in a solvent.[6] The protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

Step-by-Step Methodology

-

Material Preparation:

-

Ensure the this compound sample is pure and crystalline. The presence of impurities can significantly alter solubility measurements.

-

Use high-purity (e.g., HPLC grade) solvents to avoid confounding results.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Creation of a Supersaturated Slurry:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in each vial. The key is to ensure that a significant amount of undissolved solid remains visible throughout the experiment. This confirms that the solution is saturated.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature environment (e.g., an incubator shaker, a temperature-controlled water bath, or a stirring plate with a temperature probe).

-

Agitate the slurries at a constant, vigorous rate for a predetermined period (typically 24 to 72 hours). The goal is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Causality Check: A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended for a new system to confirm that the measured concentration no longer changes over time, thereby validating that equilibrium has been achieved.

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for a short period while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a fine-pore (e.g., 0.22 or 0.45 µm) syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent (e.g., PTFE for most organic solvents).

-

Causality Check: Filtration is a critical step to remove all undissolved microcrystals. Failure to do so will lead to an overestimation of solubility. Pre-saturating the filter by passing a small amount of the solution through it first can prevent loss of solute due to adsorption.

-

-

Concentration Analysis:

-

Accurately determine the concentration of this compound in the filtered sample. Common analytical methods include:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and does not degrade in the solvent. A calibration curve is also required.

-

Gravimetric Analysis: Involves carefully evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. This method is simpler but can be less accurate due to potential solvent retention or compound volatility.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

-

Crucially, always report the temperature at which the measurement was conducted (e.g., "25.4 mg/mL in Ethanol at 25 °C").

-

Visualized Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While no published quantitative data exists for the solubility of this compound, a systematic approach grounded in physicochemical principles can guide its effective use. The predictive analysis presented here suggests moderate solubility in polar aprotic and protic organic solvents, with lower solubility in nonpolar media. For any application in research or development where precision is paramount, this predictive framework must be supplemented with rigorous experimental data. The detailed isothermal equilibrium protocol provided in this guide offers a robust and reliable method for obtaining this critical information, empowering scientists to optimize their processes and accelerate their research goals.

References

-

ResearchGate. "How to determine the solubility of a substance in an organic solvent?". ResearchGate. Accessed January 17, 2026. [Link]

-

University of California, Davis. "Experiment: Solubility of Organic & Inorganic Compounds". UCDavis Chem LibreTexts. Accessed January 17, 2026. [Link]

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube. Accessed January 17, 2026. [Link]

-

Faculty of Science, Tanta University. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". Tanta University. Accessed January 17, 2026. [Link]

-

Cengage Learning. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis". Cengage. Accessed January 17, 2026. [Link]

-

ResearchGate. "Characterization and solubility measurement and prediction of selected arylamines in hexane, methanol and benzene". ResearchGate. Accessed January 17, 2026. [Link]

-

Palmer, D. S., et al. "Physics-Based Solubility Prediction for Organic Molecules". Chemical Reviews. Accessed January 17, 2026. [Link]

-

Chemistry LibreTexts. "Properties of amines". Chemistry LibreTexts. Accessed January 17, 2026. [Link]

-

Quora. "Are amines soluble in organic solvents?". Quora. Accessed January 17, 2026. [Link]

-

Mitchell, J. B. O., et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water". Nature. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "2-Bromoaniline". PubChem Compound Database. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "2-(Azepan-1-yl)aniline". PubChem Compound Database. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "2-(Benzyloxy)-5-bromoaniline". PubChem Compound Database. Accessed January 17, 2026. [Link]

-

Razus, A. C., et al. "AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES". Revue Roumaine de Chimie. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. "2-Bromo-5-methoxyaniline". PubChem Compound Database. Accessed January 17, 2026. [Link]

Sources

Potential biological activity of azepane-substituted anilines

An In-Depth Technical Guide to the Potential Biological Activity of Azepane-Substituted Anilines

Authored by: A Senior Application Scientist

Foreword: Unlocking New Therapeutic Frontiers with Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with unique biological profiles. The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3] Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a variety of biological targets.[2][4] When coupled with the aniline moiety—a fundamental building block in countless pharmaceuticals—the resulting azepane-substituted aniline framework presents a fertile ground for exploring new chemical space and addressing unmet medical needs.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols, and offer insights into the critical structure-activity relationships that govern their efficacy.

Part 1: Synthesis and Chemical Elaboration

The generation of a diverse library of azepane-substituted anilines hinges on robust and versatile synthetic methodologies. The construction of the core azepane ring is a key challenge, often approached through strategies like ring-closing reactions or the expansion of smaller, more readily available cyclic compounds like piperidines.[5]

Recent advancements have provided more direct and efficient routes. Photochemical dearomative ring expansion of nitroarenes, for example, allows for the transformation of a six-membered benzenoid framework into a seven-membered azepane ring in just two steps, mediated by blue light at room temperature.[6][7] This method offers a modular approach to creating complex and polysubstituted azepanes from simple starting materials.[6]

Causality in Synthetic Strategy: The Rationale for Catalysis

The choice of synthetic route is dictated by the desired substitution pattern and the need for efficiency and scalability. Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with anilines have emerged as a powerful method for creating trifluoromethyl-substituted azepine derivatives.[8] The catalyst's role is crucial; it facilitates the initial amination and the subsequent intramolecular cyclization in a single pot, which is a significant advantage in reducing step count and improving overall yield.

Representative Synthetic Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization

This protocol describes a generalized procedure for the synthesis of a trifluoromethyl-substituted azepine-2-carboxylate derivative, a close analogue and precursor to many biologically active azepane compounds.

Objective: To synthesize an azepine derivative via a one-pot reaction involving an allenyne and a substituted aniline.

Materials:

-

Functionalized allenyne (1.0 equiv)

-

Substituted aniline (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A dry Schlenk flask is charged with a magnetic stir bar, CuI (10 mol%), and the functionalized allenyne (1.0 equiv).

-

Inerting: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Anhydrous solvent is added via syringe, followed by the substituted aniline (1.2 equiv).

-

Reaction: The reaction mixture is heated to the optimized temperature (e.g., 80-110°C) and stirred vigorously for the required duration (typically 12-24 hours), monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired azepine product.[8]

-

Validation: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Part 2: Biological Activity and Therapeutic Applications

The structural features of azepane-substituted anilines make them versatile candidates for targeting a wide range of biological systems. Their derivatives have shown significant promise in oncology, immunology, and the treatment of central nervous system disorders.[1][5]

Oncology and Immunotherapy: PTPN2/PTPN1 Inhibition

A highly promising application for this class of compounds is in cancer immunotherapy. Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of inflammatory signaling pathways that suppress anti-tumor immunity.[9] Their inhibition can enhance the function of T-cells and Natural Killer (NK) cells, thereby "releasing the brakes" on the immune system to attack cancer cells.[9][10]

Novel azepane-containing derivatives have been developed as potent, nanomolar-level inhibitors of both PTPN2 and PTPN1, demonstrating significant potential to sensitize T-cell anti-tumor responses.[9][10]

Quantitative Data: In Vitro Inhibitory Activity

| Compound ID | Target | IC₅₀ (nM) | Key Structural Feature | Reference |

| Compound 4 | PTPN2 | < 10 | Azepane-substituted core | [9] |

| Compound 4 | PTPN1 | < 10 | Azepane-substituted core | [9] |

| ABBV-CLS-484 | PTPN2/PTPN1 | Data not specified | Clinical trial candidate | [9] |

Note: Specific IC₅₀ values for Compound 4 were stated as being in the nanomolar range in the source material, but precise figures were not provided in the abstract.[9]

Mechanism of Action: PTPN2/PTPN1 Inhibition Pathway

PTPN2 and PTPN1 act by dephosphorylating key signaling molecules in the JAK-STAT and T-cell receptor (TCR) pathways. Inhibition of these phosphatases by azepane-based compounds prevents this dephosphorylation, leading to sustained activation of these pro-inflammatory and anti-tumor pathways.[9]

Caption: PTPN2/PTPN1 Inhibition Pathway by Azepane Derivatives.

Other Potential Therapeutic Areas

The versatility of the azepane scaffold is evident from the broad spectrum of biological activities reported for its derivatives.[1] These include:

-

Anti-tubercular and Antimicrobial Agents [1]

-

Anti-Alzheimer's Disease Agents [1]

-

Histamine H₃ Receptor Inhibitors [1]

-

α-Glucosidase Inhibitors for diabetes management[1]

Part 3: Structure-Activity Relationship (SAR)

The biological activity of azepane-substituted anilines is profoundly influenced by their three-dimensional structure and the nature of substituents on both rings. The conformational flexibility of the seven-membered azepane ring is a decisive factor, allowing it to adopt various conformations to fit optimally into a target's binding pocket.[2][4]

The goal of SAR studies is to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties. This involves altering substituents at different positions to probe interactions with the biological target.

Caption: General workflow for SAR exploration of the azepane-aniline scaffold.

Part 4: Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized compounds, rigorous and reproducible biological assays are essential. The following protocol outlines a self-validating system for an in vitro enzyme inhibition assay, using PTPN2 as an example.

Protocol: In Vitro PTPN2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., an azepane-substituted aniline) against the PTPN2 enzyme.

Principle: The assay measures the enzymatic activity of PTPN2, which dephosphorylates a synthetic substrate. The product of this reaction is fluorescent. An effective inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant human PTPN2 enzyme

-

Fluorescent phosphatase substrate (e.g., DiFMUP)

-

Assay Buffer (e.g., HEPES, NaCl, DTT, EDTA, BSA)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor.

-

Reaction Mixture: In each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Compound Addition: Add 1 µL of the serially diluted test compound to the corresponding wells. For control wells, add 1 µL of DMSO (negative control, 100% activity) or 1 µL of a known potent inhibitor (positive control, 0% activity).

-

Enzyme Addition: Add 25 µL of PTPN2 enzyme solution (at a pre-determined optimal concentration) to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorescent substrate (DiFMUP) to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 355/460 nm) and measure the fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - [(Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)]).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for a PTPN2 in vitro fluorescence-based inhibition assay.

Part 5: Future Perspectives and Conclusion

The azepane-substituted aniline scaffold is a testament to the power of rational drug design. The existing body of research strongly suggests that these compounds are highly versatile and possess significant therapeutic potential across multiple disease areas, most notably in oncology.[1][9] The development of novel, highly active azepane-containing analogs remains a vibrant and important area of medicinal chemistry.[1]

Future research should focus on:

-

Expanding Chemical Diversity: Exploring novel substitution patterns on both the azepane and aniline rings to improve potency and selectivity for new biological targets.[8]

-

Advanced Synthetic Methods: Developing more efficient and environmentally benign synthetic strategies to accelerate the discovery process.[5]

-

Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable clinical candidates.

References

- Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.

- BenchChem. (n.d.). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. BenchChem.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.

- Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- Various Authors. (2024-2025). Collection of articles on azepane synthesis and activity.

- Reddy, B.V.S., & Kumar, D.S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.

- Various Authors. (2025). Recent Advances on the Synthesis of Azepane-Based Compounds.

- Nortcliffe, A., & Moody, C.J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-5.

- Philippova, A.N., Vorobyeva, D.V., Gribanov, P.S., Godovikov, I.A., & Osipov, S.N. (2022). Synthesis of Functionalized Azepines via Cu(I)

- Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.

- Various Authors. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.

- Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Ihara, M., et al. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.

- Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390.

- Oohara, T., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry, 25(23), 6330-6344.

- Wikipedia. (n.d.). Azepane. Wikipedia.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. jopir.in [jopir.in]

- 5. researchgate.net [researchgate.net]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Bromoaniline Derivatives in Drug Discovery

Foreword: Beyond the Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, acting as privileged structures from which a multitude of bioactive compounds can be derived. Bromoaniline is one such scaffold. Its elegant simplicity—a benzene ring functionalized with both an amino and a bromo group—belies a complex and tunable electronic character that makes it an invaluable starting point for drug design.[1][2] This guide is crafted not as a mere academic review, but as a field-proven manual for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between the structure of bromoaniline derivatives and their resultant biological activity, moving beyond simple observation to understand the causal relationships that govern efficacy. Our focus is on the "why"—the rationale behind synthetic choices and the mechanistic underpinnings of activity—to empower you to design more potent, selective, and successful therapeutic agents.

The Bromoaniline Core: A Duality of Electronic Influence

The utility of the bromoaniline scaffold is rooted in the electronic tug-of-war exerted by the amino (-NH₂) and bromo (-Br) substituents on the aromatic ring. Understanding this balance is fundamental to predicting and modulating the molecule's reactivity and interaction with biological targets.

-

Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons is delocalized into the π-system of the benzene ring through resonance (+M effect). This significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic substitution.[3]

-